molecular formula C17H24N4O3 B4543650 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide

2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide

Cat. No. B4543650
M. Wt: 332.4 g/mol
InChI Key: FNSXNGXTOPUCEW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar piperazine derivatives involves multi-step reactions, including the reaction of different piperazine compounds with various agents. For instance, synthesis processes have been described where piperazine derivatives are obtained through reactions involving chloromethyl-oxadiazole and dimethylphenyl compounds, leading to products characterized by intramolecular interactions and specific molecular structures (Wang et al., 2004).

Molecular Structure Analysis

The molecular structure of related piperazine compounds demonstrates significant intramolecular and intermolecular interactions, such as hydrogen bonds, which contribute to the stability and properties of the crystals. For example, studies have shown weak intramolecular C—H⋯N interactions and intermolecular N—H⋯O and C—H⋯O hydrogen bonds contributing to crystal packing (Wang et al., 2006).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to a range of biological activities. For instance, derivatives have been synthesized and evaluated for antiallergy activity, demonstrating the diverse reactivity and potential applications of these compounds in medicinal chemistry (Walsh et al., 1990).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility and crystalline form, are influenced by their molecular structure. Studies involving organic crystal engineering with piperazine diones have explored the impact of molecular configuration on solubility and crystallization, highlighting the relationship between structure and physical properties (Weatherhead-Kloster et al., 2005).

Chemical Properties Analysis

The chemical properties of these compounds, such as their reactivity and interaction with biological molecules, are central to their potential therapeutic applications. The synthesis and study of derivatives, including their antibacterial activities, provide insights into their chemical behaviors and interactions (Desai & Chikhalia, 2005).

properties

IUPAC Name

2-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-4-18-17(24)21-8-7-19-16(23)14(21)10-15(22)20-13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3,(H,18,24)(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSXNGXTOPUCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Reactant of Route 3
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Reactant of Route 4
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide
Reactant of Route 6
2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-N-ethyl-3-oxo-1-piperazinecarboxamide

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